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Compound of Interest |

4-{(4-
Compound Name: Isothiocyanatophenyl)sulfonyllmor
pholine
CAS No.: 100060-98-8
Cat. No.: B3070061

CAS 100060-98-8 vs. CAS 7356-55-0
Executive Summary

CAS 100060-98-8 (4-[(4-Isothiocyanatophenyl)sulfonylJmorpholine) and CAS 7356-55-0
(1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine) are structurally homologous covalent probes.
They share a core pharmacophore—a benzenesulfonyl isothiocyanate moiety—capable of
covalently modifying nucleophilic amino acid residues, primarily Lysine (

-amino group), to form stable thiourea adducts.
The critical divergence lies in their "tail" regions:
o CAS 100060-98-8 contains a morpholine ring, imparting higher polarity and water solubility.

o CAS 7356-55-0 contains a piperidine ring, imparting higher lipophilicity and hydrophobic
character.

This physicochemical distinction allows researchers to probe the hydropathic character of
protein binding pockets. By screening both, scientists can determine whether a target site
prefers a polar (morpholine-compatible) or hydrophobic (piperidine-compatible) ligand, a crucial
step in Structure-Activity Relationship (SAR) optimization.
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Chemical Identity & Structural Analysis

The following table contrasts the physicochemical properties of both probes. Note the

difference in ClogP, which dictates their solubility profiles and membrane permeability.

Feature

CAS 100060-98-8

CAS 7356-55-0

Common Name

Morpholino-sulfonyl-ITC

Piperidino-sulfonyl-ITC

4-[(4- 1-{(4-

IUPAC Name isothiocyanatophenyl)sulfonyl] isothiocyanatophenyl)sulfonyl]
morpholine piperidine

Molecular Formula

Molecular Weight 284.35 g/mol 282.38 g/mol

Reactive Group

Isothiocyanate (-N=C=S)

Isothiocyanate (-N=C=S)

Tail Moiety

Morpholine (Polar ether

oxygen)

Piperidine (Hydrophobic
hydrocarbon)

Estimated ClogP

~1.2 (More Hydrophilic)

~2.5 (More Lipophilic)

Solubility

DMSO, moderate in aqueous
buffer

DMSO, low in aqueous buffer

Primary Target

Surface Lysines, Polar Pockets

Buried Lysines, Hydrophobic
Pockets

Mechanistic Divergence & Reaction Chemistry

Both compounds act as electrophilic traps. The isothiocyanate carbon is electron-deficient,

making it susceptible to nucleophilic attack by the lone pair of electrons on primary amines

(e.g., Lysine side chains or N-terminal amines).

Reaction Mechanism (Thiourea Formation)

The reaction proceeds via a nucleophilic addition mechanism, resulting in a stable thiourea

linkage. This bond is generally irreversible under physiological conditions, allowing for robust

downstream analysis (e.g., mass spectrometry).
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Figure 1. Mechanism of covalent modification. The lysine amine attacks the central carbon of
the isothiocyanate group.

Selectivity Considerations

» pH Dependence: The reaction requires the unprotonated amine (

). Thus, reactivity is higher at basic pH (pH 8.0-9.0). At physiological pH (7.4), only lysines
with perturbed pKa values (lower than typical ~10.5) are highly reactive.

» Off-Targets: While highly selective for amines, isothiocyanates can react with cysteine thiols
(reversible dithiocarbamates) or N-terminal amines.

Experimental Protocols

To ensure reproducibility, the following protocols utilize DMSO stock solutions to mitigate the
solubility differences between the two compounds.

Protocol A: Stock Solution Preparation

Objective: Create stable 50 mM stocks.
* Weighing: Weigh ~5-10 mg of the compound in a glass vial (avoid plastics that may leach).
e Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide).

o Note: CAS 7356-55-0 (Piperidine) dissolves readily.

o Note: CAS 100060-98-8 (Morpholine) may require vortexing due to polarity.
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o Storage: Aliquot into single-use vials and store at -20°C under desiccant. Avoid repeated
freeze-thaw cycles to prevent hydrolysis of the isothiocyanate group.

Protocol B: Protein Labeling Workflow

Objective: Label reactive lysines in a proteome lysate.
o Lysate Prep: Dilute protein lysate to 1 mg/mL in PBS (pH 7.4) or HEPES (pH 8.0).
o Critical: Avoid amine-containing buffers (Tris, Glycine) as they will scavenge the probe.

e Incubation: Add the probe (final conc. 10-100 pM) from the DMSO stock. Keep DMSO < 2%
(V).

» Reaction: Incubate at 37°C for 1 hour with gentle agitation.

¢ Quenching: Stop the reaction by adding 50 mM Tris-HCI (pH 8.0) or precipitating proteins
with cold acetone.

¢ Analysis: Proceed to tryptic digestion and LC-MS/MS analysis.

Applications in Drug Discovery[2][3]

These two compounds are often used as a matched pair in Fragment-Based Drug Discovery
(FBDD).

1. Ligandability Screening

By screening both CAS 100060-98-8 and CAS 7356-55-0 against a target protein, researchers
can assess the nature of the binding site near a reactive lysine.

e Scenario A (Hit with 7356-55-0 only): Suggests a hydrophobic pocket adjacent to the lysine.
The piperidine ring interacts favorably with non-polar residues (Leu, Val, Phe).

e Scenario B (Hit with 100060-98-8 only): Suggests a solvent-exposed or polar pocket. The
morpholine oxygen may engage in H-bonding with nearby residues (Ser, Thr, Asn).

2. Chemoproteomic Profiling
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In "scout fragment" approaches, these probes are added to live cells or lysates. The resulting
thiourea adducts are identified via mass spectrometry, generating a map of "hyper-reactive"
lysines across the proteome. This identifies potential allosteric sites for drug targeting.

Step 1: Proteome Lysate
(In PBS/HEPES)

( Step 2: Parallel Labeling )

|
: Add CAS 100060-98-8
I (Morpholine Probe)

( Step 3: Tryptic Digestion )
( Step 4: LC-MS/MS Analysis )

Result: Differential Binding Map
(Polar vs. Hydrophobic Pockets)

Add CAS 7356-55-0
(Piperidine Probe)
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Figure 2: Parallel screening workflow for determining binding pocket characteristics.

Safety & Handling

e Hazards: Both compounds are isothiocyanates, which are potent sensitizers. They can
cause skin and respiratory irritation (lacrimators).

o PPE: Wear nitrile gloves, safety goggles, and work in a chemical fume hood.
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o Disposal: Quench excess probe with an amine-containing waste solution (e.g., dilute Tris or
ethanolamine) before disposal to neutralize the reactive group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. CAS 100060-98-8 | 8H69-1-00 | MDL MFCD03147328 | 4-[(4-
Isothiocyanatobenzene)sulfonyllmorpholine | SynQuest Laboratories [synquestlabs.com]

2. AB245043 | CAS 100060-98-8 — abcr Gute Chemie [abcr.com]

3. CAS 7356-55-0: 1-[(4-isothiocyanatophenyl)sulfonyl]piperid... [cymitquimica.com]

4. ottokemi.com [ottokemi.com]

5. CAS 7356-55-0 | 8H69-1-1V | MDL MFCDO00023666 | 1-[(4-
Isothiocyanatophenyl)sulfonyl]piperidine | SynQuest Laboratories [synquestlabs.com]

¢ 6. ottokemi.com [ottokemi.com]

e 7. 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine | CAS 7356-55-0 | SCBT - Santa Cruz
Biotechnology [scbht.com]

¢ To cite this document: BenchChem. [Comparative Technical Guide: Sulfonyl-lIsothiocyanate
Probes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3070061#difference-between-cas-100060-98-8-and-
7356-55-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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